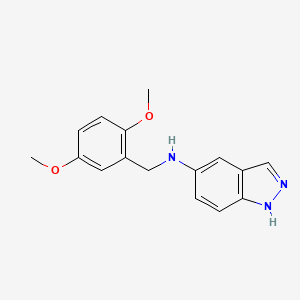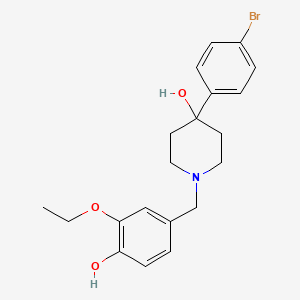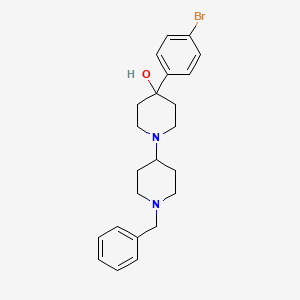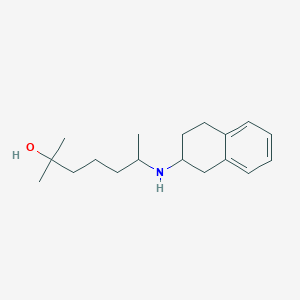![molecular formula C19H21NO B3853653 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3853653.png)
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine
描述
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as GBR 12909, is a compound that belongs to the class of phenyltropanes. It is a potent inhibitor of the dopamine transporter and has been extensively studied for its potential use in the treatment of various neurological disorders.
作用机制
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in mood and motivation. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
实验室实验的优点和局限性
One advantage of using 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 in lab experiments is that it is a potent inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound 12909 is that it can have negative effects on cardiovascular health, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another direction is to explore its potential use in the treatment of cocaine addiction. Additionally, future research could focus on developing new compounds that are more effective and have fewer negative side effects than this compound 12909.
科学研究应用
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of these disorders.
属性
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-21-19-10-3-2-6-16(19)9-5-13-20-18-12-11-15-7-4-8-17(15)14-18/h2-3,5-6,9-12,14,20H,4,7-8,13H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBHTBMRLBOTA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-bromobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3853571.png)




![2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3853604.png)

![4-{3-[(4-pyridinylmethyl)amino]butyl}phenol hydrochloride](/img/structure/B3853615.png)



![N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine](/img/structure/B3853647.png)
![ethyl 4-[(4-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3853668.png)
